molecular formula C11H13N3O3 B029234 1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate CAS No. 68743-65-7

1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate

Cat. No.: B029234
CAS No.: 68743-65-7
M. Wt: 235.24 g/mol
InChI Key: CPPDSVYFZZCUAX-UHFFFAOYSA-N
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Description

1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a nitroso group attached to a pyrrolidinol ring, which is further connected to a pyridine ring. The acetate group adds to its complexity and reactivity.

Preparation Methods

The synthesis of 1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate typically involves multiple steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate undergoes various chemical reactions:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function. The pyridine and pyrrolidinol rings contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other nitroso-substituted pyrrolidinol derivatives and pyridine-containing molecules. What sets 1-Nitroso-5-(3-pyridinyl)-2-pyrrolidinol acetate apart is its unique combination of functional groups, which confer distinct reactivity and biological activity. Some similar compounds are:

This compound’s distinct structure and reactivity make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

(1-nitroso-5-pyridin-3-ylpyrrolidin-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-8(15)17-11-5-4-10(14(11)13-16)9-3-2-6-12-7-9/h2-3,6-7,10-11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPDSVYFZZCUAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(N1N=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30988443
Record name 1-Nitroso-5-(pyridin-3-yl)pyrrolidin-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30988443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68743-65-7
Record name 2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate (ester)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068743657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nitroso-5-(pyridin-3-yl)pyrrolidin-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30988443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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